

5,6-Dichloro-1H-indazole-3-carboxylic acid

molecular structure

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Compound of Interest

Compound Name: 5,6-Dichloro-1H-indazole-3-carboxylic acid

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An In-depth Technical Guide to the Molecular Structure of **5,6-Dichloro-1H-indazole-3-carboxylic Acid**

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of **5,6-Dichloro-1H-indazole-3-carboxylic acid**. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, structural features, and predicted spectroscopic data. A generalized synthetic protocol is presented, accompanied by structured data tables and requisite visualizations to facilitate understanding and application in a laboratory setting.

Chemical Identity and Physicochemical Properties

5,6-Dichloro-1H-indazole-3-carboxylic acid is a halogenated derivative of the indazole-3-carboxylic acid core structure. The indazole ring system, a bioisostere of indole, is a key scaffold in many pharmacologically active compounds, valued for its role in developing agents with anti-tumor, anti-inflammatory, and 5-HT₃ receptor antagonist activities^[1]. The addition of chlorine atoms at the 5 and 6 positions of the bicyclic system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in medicinal chemistry.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	5,6-dichloro-1H-indazole-3-carboxylic acid	
CAS Number	124459-91-2	
Molecular Formula	C ₈ H ₄ Cl ₂ N ₂ O ₂	
Molecular Weight	231.04 g/mol	
Canonical SMILES	<chem>C1=C(C2=C(C=C1Cl)NNC2=O)O</chem>	N/A
InChI Key	ZWNPONGTCXWARN-UHFFFAOYSA-N	
Physical Form	Solid	

| Purity | ≥96% | |

Molecular Structure Visualization

The core of **5,6-Dichloro-1H-indazole-3-carboxylic acid** consists of a fused pyrazole and benzene ring system, forming the indazole scaffold. A carboxylic acid group is attached at position 3, and two chlorine atoms are substituted at positions 5 and 6 of the benzene ring.

Caption: 2D molecular structure of **5,6-Dichloro-1H-indazole-3-carboxylic acid**.

Spectroscopic Data Analysis

While specific experimental spectra for this exact compound are not publicly available, a structural elucidation can be reliably predicted based on its functional groups and the known spectral data of analogous compounds[2][3][4].

Table 2: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Frequency
¹ H NMR	Aromatic Protons (2H)	δ 7.5 - 8.5 ppm (singlets)
	N-H Proton (1H, broad)	δ 13.0 - 14.0 ppm
	COOH Proton (1H, broad)	δ 11.0 - 13.0 ppm
¹³ C NMR	Carboxylic Carbon (C=O)	δ 160 - 170 ppm
	Aromatic Carbons (C-Cl)	δ 125 - 135 ppm
	Aromatic Carbons (C-H, C-N, C-C)	δ 110 - 150 ppm
IR Spectroscopy	O-H stretch (Carboxylic Acid)	2500 - 3300 cm ⁻¹ (broad)
	N-H stretch	3200 - 3400 cm ⁻¹
	C=O stretch (Carboxylic Acid)	1680 - 1720 cm ⁻¹
	C=C stretch (Aromatic)	1450 - 1600 cm ⁻¹
	C-Cl stretch	600 - 800 cm ⁻¹
Mass Spectrometry	Molecular Ion (M ⁺)	m/z 230 (with characteristic isotopic pattern)

| | Isotopic Peaks (M+2, M+4) | m/z 232, 234 (due to ³⁵Cl/³⁷Cl isotopes) |

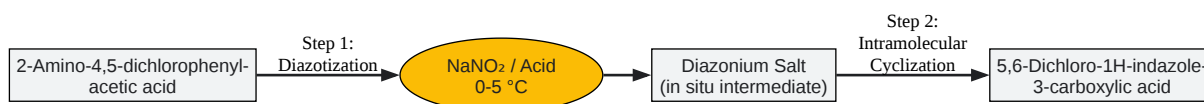
The mass spectrum is expected to show a distinctive cluster for the molecular ion due to the presence of two chlorine atoms. The relative intensities of the M⁺, M+2, and M+4 peaks would be approximately 9:6:1, which is a characteristic signature for dichlorinated compounds.

Experimental Protocols: Synthesis

The synthesis of indazole-3-carboxylic acids can be achieved through various routes. A common and effective method involves the cyclization of an appropriately substituted o-aminophenylacetic acid derivative using a nitrite source[5]. This general approach can be adapted for the synthesis of the target molecule.

General Protocol: Synthesis via Diazotization and Cyclization

- Starting Material Preparation: Synthesize the precursor, (2-amino-4,5-dichlorophenyl)acetic acid, through standard aromatic chemistry routes, typically starting from a dichlorinated aniline or nitrobenzene derivative.
- Diazotization: Dissolve the (2-amino-4,5-dichlorophenyl)acetic acid in an appropriate acidic medium (e.g., aqueous HCl or acetic acid).
- Cyclization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO_2) or an alkyl nitrite (e.g., tert-butyl nitrite) dropwise while maintaining the low temperature.
- Reaction Monitoring: Stir the reaction mixture at low temperature for a period of 0.5 to 8 hours, monitoring the progress by Thin Layer Chromatography (TLC)[5].
- Work-up and Isolation: Upon completion, the product typically precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether) to remove impurities.
- Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **5,6-Dichloro-1H-indazole-3-carboxylic acid**.



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Caption: Generalized synthetic workflow for **5,6-Dichloro-1H-indazole-3-carboxylic acid**.

Conclusion

5,6-Dichloro-1H-indazole-3-carboxylic acid is a structurally significant molecule with high potential as a building block in the synthesis of novel therapeutic agents. This guide has provided a detailed analysis of its molecular structure, physicochemical characteristics, and predicted spectroscopic profile. The outlined synthetic methodology offers a practical pathway for its preparation. The comprehensive data and visualizations presented herein serve as a valuable technical resource for scientists engaged in chemical synthesis and drug discovery.

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